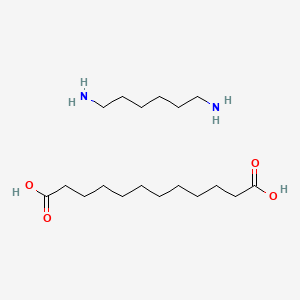

Nylon 6/12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dodecanedioic acid;hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4.C6H16N2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUCVNSKULGPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26098-55-5, 51434-97-0 | |

| Record name | Dodecanedioic acid-hexamethylenediamine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26098-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51434-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027743 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13188-60-8, 26098-55-5 | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13188-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylon 6-12 salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013188608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, polymer with 1,6-hexanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, compd. with 1,6-hexanediamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid, compound with hexane-1,6-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Polymerization Mechanisms of Polyamide 6/12

Monomer Selection and Precursor Synthesis for Polyamide 6/12 Production

The production of Nylon 6/12 primarily involves two distinct monomer strategies. The first is the ring-opening copolymerization of ε-caprolactam and ω-laurolactam. wikipedia.orgmdpi.com The second approach is the condensation polymerization of hexamethylenediamine (B150038) and dodecanedioic acid. europlas.com.vnmachinemfg.com In the latter method, these two monomers are combined to form a nylon salt, which then undergoes polymerization to create the final Polyamide 6/12 material. rsc.org The 12-carbon diacid component is a defining characteristic of this particular nylon grade. europlas.com.vn

The selection of these monomers is driven by the desired properties of the final polymer. The incorporation of laurolactam (B145868) or the use of dodecanedioic acid introduces longer hydrocarbon chains between the amide groups, which reduces the concentration of these polar groups and consequently lowers moisture absorption and increases flexibility compared to Nylon 6. machinemfg.comnycoa.com

Investigations into Anionic Ring-Opening Copolymerization of Lactams for Polyamide 6/12 Formation

The anionic ring-opening copolymerization (AROP) of ε-caprolactam and ω-laurolactam is a significant pathway for synthesizing this compound. mdpi.comresearchgate.net This method allows for the creation of copolymers with varying monomer compositions, which in turn influences the final properties of the material. researchgate.net

The mechanism of anionic ring-opening polymerization of lactams is a chain growth process. mdpi.com It is initiated by a strong base that deprotonates a lactam monomer to form a lactam anion. rsc.org This anion then acts as a nucleophile, attacking another lactam monomer to initiate the ring-opening process. wikipedia.org Propagation proceeds through the repeated nucleophilic attack of the lactam anion on the growing polymer chain's terminal imide group. rsc.org In the case of this compound synthesis, both caprolactam and laurolactam participate in this process, leading to the formation of a copolymer. researchgate.net The relative reactivity of the two lactams and the polymerization conditions can influence the microstructure of the resulting copolymer, leading to either random or block-like structures. mdpi.comresearchgate.net

Various catalyst systems, also referred to as initiators and activators, are employed to control the anionic ring-opening copolymerization of lactams for this compound production. researchgate.net Common initiators include sodium salts of ε-caprolactam (CLNa) and ε-caprolactam magnesium bromide (CLMgBr). researchgate.net The choice of catalyst system significantly impacts the polymerization kinetics and the structure of the resulting copolymer. researchgate.net

For instance, using CLNa as an initiator tends to produce random copolymers of this compound, which exhibit a single melting endotherm. researchgate.net In contrast, the use of CLMgBr can lead to the formation of copolymers with both random and block-like segments, characterized by two distinct melting endotherms. researchgate.net This is attributed to different polymerization kinetics, where with CLMgBr, a homopolymer of PA-6 may form initially, followed by the formation of a random copolymer chain. mdpi.com Activators, such as N-benzoyl-ε-caprolactam, are often used in conjunction with initiators to accelerate the reaction. researchgate.net

Table 1: Catalyst Systems and Their Effect on this compound Copolymer Structure

| Initiator | Activator | Resulting Copolymer Structure | Melting Behavior |

| Sodium salt of ε-caprolactam (CLNa) | N-benzoyl-ε-caprolactam | Random copolymer | Single melting endotherm |

| ε-caprolactam magnesium bromide (CLMgBr) | N-benzoyl-ε-caprolactam | Random and block copolymer segments | Two melting endotherms |

Reaction temperature and monomer concentration are critical parameters that influence the dynamics of anionic ring-opening copolymerization. researchgate.netekb.eg Increasing the reaction temperature generally leads to an increased rate of polymerization. ekb.eg However, excessively high temperatures can also promote side reactions and potentially lead to a decrease in the molecular weight of the polymer. scholarsresearchlibrary.com

In the copolymerization of caprolactam and laurolactam, the reaction temperature can affect the structure of the resulting copolymer. researchgate.net Studies have shown that as the polymerization temperature increases, the melting points of the resulting copolymers tend to decrease, regardless of the catalyst used. researchgate.net

The concentration of the monomers also plays a crucial role. The relative concentrations of caprolactam and laurolactam directly determine the composition of the final this compound copolymer and, consequently, its physical and mechanical properties. researchgate.net Higher laurolactam content generally leads to lower moisture absorption and increased flexibility. nycoa.com

Research on Melt Condensation Polymerization for Polyamide 6/12

Melt condensation polymerization is another key method for producing Polyamide 6/12, typically involving the reaction of hexamethylenediamine with dodecanedioic acid. machinemfg.comnetzsch.com This process is carried out at high temperatures, allowing the monomers to react in a molten state while water is removed as a byproduct to drive the reaction towards the formation of high molecular weight polymer chains. machinemfg.comosti.gov

The kinetics of melt polycondensation for polyamides like this compound are influenced by several factors, including temperature, pressure, and the presence of catalysts. researchgate.net The reaction is generally considered to be reversible, and the removal of the condensation byproduct, water, is essential for achieving high molecular weights. machinemfg.com

Research into the polycondensation kinetics of similar long-chain polyamides has provided insights applicable to this compound. For example, studies on Nylon 6,10 have shown that the reaction rate is dependent on the concentration of the reacting end groups (amine and carboxyl groups). core.ac.uk The use of catalysts, such as sodium hypophosphite (SHP), has been shown to accelerate the polycondensation reaction in Nylon 612 melts. researchgate.net

A kinetic model for the final stages of industrial melt-phase polyamidation of Nylon 612, under high-temperature and low-water conditions, determined the reaction to be first-order with respect to both amine and carboxyl end-group concentrations. researchgate.net The equilibrium of the reaction is influenced by the water concentration in the melt; lower water content shifts the equilibrium towards polymer formation. researchgate.net

Role of Stoichiometry and Impurities in Polymerization Degree Control

The degree of polymerization in the synthesis of Polyamide 6/12 is highly dependent on maintaining a precise stoichiometric balance between the hexamethylenediamine and dodecanedioic acid monomers. Any deviation from a 1:1 molar ratio of amine to carboxylic acid functional groups will limit the maximum achievable molecular weight, as the polymerization will cease once the deficient monomer is consumed. The use of a preliminary nylon salt formation step is a common industrial practice to ensure this crucial stoichiometric balance.

The molecular weight can be intentionally controlled by the deliberate addition of a monofunctional monomer, such as acetic acid. This monofunctional species acts as an "end-capping" agent, reacting with the growing polymer chain ends and preventing further polymerization, thus allowing for the stabilization of the molecular weight at a desired level.

Impurities present during polymerization can also significantly impact the final polymer. Water, for instance, plays a role in the hydrolytic ring-opening of lactams if that synthetic route is used and can also be a byproduct of condensation polymerization that needs to be effectively removed to drive the reaction forward. Residual monomers or other entrapped chemicals from the manufacturing process can also be present in the final polymer. The presence of polymerization catalysts and moisture can influence the thermal decomposition of polyamides, with purification often leading to decreased rates of degradation. For instance, the presence of acid catalysts can increase the yield of CO2 upon decomposition.

Table 1: Factors Influencing Degree of Polymerization in Polyamide 6/12

| Factor | Effect on Polymerization Degree | Control Mechanism |

| Stoichiometry | A precise 1:1 molar ratio of diamine and diacid is essential for achieving a high degree of polymerization. | Formation of a nylon salt prior to polymerization helps ensure the correct ratio. |

| Monofunctional Additives | The addition of monofunctional monomers like acetic acid limits the molecular weight. | Acts as an end-capping agent, terminating chain growth. |

| Impurities (e.g., Water) | Excess water can hinder the forward reaction in condensation polymerization. | Effective removal of water byproduct is necessary to achieve high molecular weight. |

| Residual Monomers/Catalysts | Can affect the polymer's thermal stability and degradation characteristics. | Purification of the polymer can reduce these effects. |

Solid-State Polymerization of Polyamide 6/12 Precursors

Solid-state polymerization (SSP), also known as solid-state polycondensation (SSP), is a technique used to increase the molecular weight of polyamide precursors at temperatures below their melting point. This process is particularly useful for producing high-molecular-weight materials required for demanding applications. The reaction is typically carried out on a prepolymer in the form of powder or pellets in a fluidized bed reactor under a stream of inert gas, such as dry nitrogen.

A study on the direct solid-state polymerization (DSSP) of hexamethylene diammonium dodecanoate (B1226587) (the salt of PA 6/12) has been conducted, demonstrating the feasibility of this method for this compound. One of the challenges in the SSP of aliphatic polyamide salts is the potential for a solid-melt transition (SMT), where the formation of polycondensation water can lead to melting and agglomeration of the solid particles. Proper reactor design is crucial to manage the diffusion of byproducts and maintain the solid state throughout the reaction.

Impact of Initial Molecular Weight on Solid-State Polymerization Rate

A notable characteristic of solid-state polymerization in polyamides is that the initial molecular weight of the prepolymer has a significant effect on the reaction rate. Counterintuitively, a higher starting molecular weight generally leads to a faster rate of subsequent polymerization in the solid state.

Table 2: Effect of Initial Molecular Weight on SSP Rate for Polyamides

| Initial Molecular Weight | SSP Reaction Rate | Observed in |

| Lower | Slower | Nylon 6 |

| Higher | Faster | Nylon 6, Nylon 6,6 |

Control over Polyamide 6/12 Molecular Weight Distribution and Chain Architecture

Control over the molecular weight distribution (MWD) and chain architecture of Polyamide 6/12 is essential for tailoring its properties to specific applications. The molecular weight and its distribution can be influenced during polymerization by several factors. As previously mentioned, the stoichiometric ratio of monomers is a primary control parameter. The use of monofunctional reagents to cap the chains provides a direct method for limiting the average molecular weight. Furthermore, in processes like anionic ring-opening polymerization, varying the monomer-to-initiator ratio can control the resulting molecular weight.

The chain architecture of polyamides can be modified from linear to branched or star-shaped structures by incorporating multifunctional monomers or agents. For instance, the synthesis of star-branched Nylon 6 has been achieved by using a hexafunctional cyclotriphosphazene (B1200923) core with six carboxyl groups as a multifunctional agent during hydrolytic ring-opening polymerization. This approach results in a polymer with a lower relative viscosity and higher melt flow rate compared to its linear counterpart, while largely retaining its mechanical properties. Similar strategies could be applied to this compound by introducing a multifunctional co-monomer during polymerization to create non-linear architectures. For example, a two-stage anionic polymerization in a twin-screw extruder has been used to create branched PA6 by reacting living anions with diamines, leading to significant improvements in rheological and mechanical properties.

Reactive Processing Techniques for Polyamide 6/12 Synthesis

Reactive processing, particularly reactive extrusion, offers an alternative to traditional batch polymerization for synthesizing polyamides like this compound. In this process, the extruder acts as a mini-reactor where polymerization occurs simultaneously with compounding and shaping. This technique is advantageous due to its high heat transfer efficiency and the ability to handle high-viscosity materials.

For polyamides, reactive extrusion can be used for in-situ polymerization, where monomers, catalysts, and additives are fed directly into the extruder. For example, the anionic polymerization of ε-caprolactam has been carried out in a co-rotating twin-screw extruder to produce PA6. The molecular weight, residual monomer content, and crystalline morphology of the resulting polymer are sensitive to the processing conditions within the extruder. While much of the research on reactive extrusion has focused on PA6, the principles are applicable to other polyamides. The synthesis of PA12 has also been achieved via reactive extrusion of laurolactam.

In-situ polymerization is another reactive technique where the polymerization is initiated within a mold or in the presence of reinforcing fillers. This method is particularly useful for producing polymer composites, as the polymerization occurs directly at the filler-matrix interface, potentially leading to improved dispersion and adhesion. For instance, in-situ polymerization of caprolactam in the presence of clay nanoparticles has been used to create exfoliated Nylon 6 nanocomposites. This approach could be adapted for this compound to create advanced composite materials.

Molecular Architecture and Supramolecular Organization of Polyamide 6/12

Crystalline Polymorphism in Polyamide 6/12 Systems

Polyamide 6/12, like many other aliphatic polyamides, exhibits crystalline polymorphism, meaning it can exist in more than one distinct crystalline structure. The most prevalent forms are the alpha (α) and gamma (γ) phases, which differ in their chain conformation and hydrogen-bonding patterns.

The alpha and gamma crystalline forms of Polyamide 6/12 possess unique structural characteristics defined by their unit cell parameters and the arrangement of polymer chains.

The γ-form is a metastable, less-stable crystalline structure. It is distinguished by a twisted, non-planar (pleated) conformation of the polymer chains. nih.gov This twisting disrupts the regular sheet-like hydrogen bonding of the α-form, leading to a pseudohexagonal crystal packing. nih.govnih.gov In some cases, this phase is described as having inter-sheet hydrogen bonding. nih.gov The γ-form is often induced by rapid cooling, specific chemical treatments, or mechanical stress. nih.govdesy.de For Nylon 6/12, a characteristic WAXD peak for the pseudohexagonal γ crystal form can be observed alongside α-form peaks, particularly in melt-quenched samples. nih.gov

Below is a data table summarizing the key structural differences and representative crystallographic data, using Nylon 6/10 as a close analogue for the α-form parameters.

| Property | α-Form | γ-Form |

| Chain Conformation | All-trans (extended, planar zigzag) | Twisted (pleated, non-planar) |

| Crystal System | Triclinic | Pseudohexagonal / Monoclinic |

| Hydrogen Bonding | Primarily intra-sheet | Disrupted, inter-sheet in some models |

| Relative Stability | Thermodynamically stable | Metastable |

| Typical WAXD Peaks (2θ for this compound) nih.gov | ~20.3° (100 plane), ~23.1° (010, 110 planes) | ~21.9° |

| Unit Cell Parameters (Nylon 6/10 Analogue) royalsocietypublishing.org | a=4.95Å, b=5.4Å, c=22.4Å, α=49°, β=76.5°, γ=63.5° | Data not available |

The α and γ crystalline phases in Polyamide 6/12 can coexist, with their relative proportions heavily dependent on the thermal and mechanical history of the material. nih.govnih.gov The transformation between these phases is a key characteristic of its behavior.

A significant phenomenon in Polyamide 6/12 is the "Brill transition," a reversible, temperature-dependent transformation between the α and γ structures. acs.orgresearchgate.netresearchgate.net Upon heating, the distinct diffraction peaks of the triclinic α-form gradually merge into a single peak characteristic of the pseudohexagonal γ-phase. acs.org This transition occurs at a Brill Temperature (TB) below the final melting point (TM). acs.org For this compound, this transition begins almost immediately upon cooling from a high-temperature crystallization state. acs.org

The processing conditions dictate the initial crystalline structure. For instance, when crystallized from the melt at a high temperature (e.g., 210°C), this compound tends to form the triclinic α-phase directly. acs.org In contrast, crystallization at lower temperatures (below 190°C) can favor the formation of a hexagonal, γ-like structure. acs.org Annealing melt-quenched samples can be used to alter the crystallite size and potentially the phase composition. nih.gov

Lamellar Structure and Morphology of Polyamide 6/12 Aggregates

On a larger scale, the crystalline portions of Polyamide 6/12 organize into hierarchical structures, with the fundamental building block being the lamella. These lamellae subsequently group together to form larger aggregates like spherulites. researchgate.net

In semi-crystalline polymers, including this compound, the long molecular chains fold back and forth upon themselves to create ordered, plate-like crystalline structures known as lamellae. researchgate.netacs.org These chain-folded lamellae are composed of the α or γ crystalline unit cells. The surfaces of the lamellae consist of the chain folds, which are less ordered.

The orientation of these lamellae can be random or highly preferential, depending on processing conditions. In bulk materials, lamellae often grow outwards from a central nucleation point to form spherical superstructures called spherulites. researchgate.net However, when subjected to external constraints, such as in fibers or thin films, a high degree of orientation can be achieved. For this compound crystallized within cylindrical nanopores, a hierarchical structure forms where the lamellae orient themselves in a specific manner relative to the confining walls. researchgate.net Specifically, the polymer chain axis (c-axis) aligns perpendicular to the long axis of the nanorod. researchgate.net

The regions between the highly ordered crystalline lamellae are composed of amorphous polymer. This amorphous phase can be categorized based on its location and the mobility of its polymer chains.

Interlamellar Amorphous Regions: This material is located between individual lamellae within a larger crystalline stack or fibril. It consists of chain folds, dangling chain ends (cilia), and "tie molecules" that connect adjacent lamellae. The polymer chains in this region are constrained by the rigid crystalline surfaces, leading to reduced mobility compared to the bulk amorphous phase.

Interfibrillar Amorphous Regions: Fibrils are bundles of lamellar stacks. The interfibrillar regions are the amorphous domains located between these larger fibrillar structures. researchgate.net The chains in this region are generally less constrained than those in the interlamellar zones.

The characterization of these regions is crucial as they significantly influence the material's mechanical properties, such as toughness and ductility. The tie molecules in the interlamellar region are particularly important for transferring stress between crystals, thus contributing to the material's strength.

Processing parameters have a profound effect on the formation, thickness, and arrangement of lamellae, which in turn dictates the final properties of the Polyamide 6/12 part.

Crystallization Temperature: Isothermal crystallization at different temperatures influences the resulting crystalline phase and morphology. As noted, crystallizing this compound above 200°C favors the α-phase, while lower temperatures can produce the γ-phase. acs.org

Annealing: Post-processing heat treatment (annealing) below the melting point allows for molecular rearrangement. This can lead to an increase in lamellar thickness, perfection of the crystal lattice, and a potential transformation from the less stable γ-form to the more stable α-form. nih.gov

Mechanical Stress: Applying stress during processing, such as in fiber spinning or injection molding, can induce a high degree of lamellar orientation, aligning the structures in the direction of the applied force.

For example, a study on reactively processed Nylon 6 found that higher polymerization temperatures resulted in a lower degree of crystallinity, suggesting a less organized lamellar structure. uq.edu.au Similarly, comparing melt-quenched versus annealed-quenched samples of this compound demonstrates significant differences in the resulting crystal structure and crystallite size. nih.gov

Spherulitic Morphology and Growth Mechanisms in Polyamide 6/12

Like many semi-crystalline polymers, Polyamide 6/12 solidifies from the melt to form a complex morphology characterized by spherulites—spherical aggregates of crystalline lamellae that grow radially from a central nucleus. arxiv.org The specific texture and orientation of these spherulites in this compound are highly dependent on the crystallization conditions.

Research on directionally solidified samples of this compound has identified three distinct types of spherulitic textures:

Negative spherulites: These structures are characterized by a specific orientation where the hydrogen-bonded (010) planes are perpendicular to the direction of crystal growth. tandfonline.com

Positive spherulites: In this morphology, the hydrogen-bonded planes are oriented parallel to the growth direction. tandfonline.com

Spherulitic aggregates: For this texture, the b-axis of the crystal lattice is parallel to the growth direction, while the hydrogen-bonded planes form an approximate 45° angle with it. tandfonline.com

The development of these spherulitic structures begins with a precursor crystal, which evolves through sheaflike stages into a mature, space-filling spherulite. utwente.nl The orientation of the polymer chains and hydrogen-bonded sheets within the lamellae determines the optical properties (e.g., birefringence) of the spherulite, leading to the distinction between positive and negative types. kpi.ua

Factors Influencing Spherulitic Size and Texture

Several factors can significantly influence the final size and texture of spherulites in Polyamide 6/12 and other polyamides.

Growth Rate: The specific type of spherulitic texture that forms in this compound is directly linked to the crystal growth rate. Negative spherulites tend to appear when the growth rate is slow (e.g., less than 0.1 mm/h). tandfonline.com

Temperature: The crystallization temperature affects both the nucleation density and the growth rate. researchgate.net Lower isothermal crystallization temperatures generally lead to a larger number of faster-growing, but ultimately smaller, spherulites. researchgate.net

Additives and Fillers: The presence of fillers, such as carbon or glass fibers, can act as nucleating agents. mdpi.com This promotes the formation of crystals, often leading to a finer crystalline structure with smaller spherulites. mdpi.com

Comonomer Content: In copolymers like this compound, the ratio of the constituent monomers (ε-caprolactam and laurolactam) affects the regularity of the polymer chain. Increasing the laurolactam (B145868) content can disrupt the crystallization process, which in turn influences the final morphology. researchgate.net

Investigation of Crystallinity Levels and Their Microstructural Implications

The degree of crystallinity—the weight fraction of the crystalline phase in the semi-crystalline polymer—is a crucial parameter that dictates many of the material's properties. This compound is generally characterized as not having high crystallinity. xometry.com

| Laurolactam Content (wt%) | Degree of Crystallinity by DSC (%) | Degree of Crystallinity by X-ray (%) |

|---|---|---|

| 5 | 41 | 43 |

| 10 | 36 | 39 |

| 20 | 32 | 35 |

| 30 | 28 | 30 |

| 50 | 23 | 25 |

Post-Synthesis Structural Reorganization

The microstructure of Polyamide 6/12 is not static and can be altered after its initial synthesis and solidification. One method for inducing such changes is through gamma irradiation. Studies on this compound have shown that exposure to low doses of gamma radiation (up to 50 kGy) can cause structural reorganization. researchgate.net

This post-synthesis modification primarily involves cross-linking processes taking place in the amorphous regions of the polymer. researchgate.net This structural change can lead to an increase in both the fusion temperature and the degree of crystallinity of the material. researchgate.net

Degradation Phenomena and Stability Studies of Polyamide 6/12

Mechanisms of Thermal Degradation in Polyamide 6/12 Systems

Thermal degradation involves the breakdown of the polymer structure at elevated temperatures. Investigations into the thermal degradation of Polyamide 6/12, along with related polyamides like PA 6, PA 12, and PA 66, have been conducted using techniques such as thermal analysis/mass spectrometry (TA-MS) and pyrolysis. researchgate.net The process is generally characterized by the cleavage of chemical bonds within the polymer backbone, leading to a reduction in molecular weight and the formation of volatile products. researchgate.netsci-hub.box In the initial stages of thermal degradation, the scission of weaker bonds, such as the N-alkylamide bond (CH2-NHCO), is the predominant mechanism. nih.govmdpi.com

The thermal degradation of polyamides is a complex process involving competing reactions of chain scission and crosslinking. nih.gov Initially, at lower temperatures or in the early stages of thermal aging, molecular crosslinking can occur, which involves the formation of covalent bonds between polymer chains. nih.govmdpi.com This can temporarily lead to an increase in viscosity and mechanical strength. nih.govmdpi.com However, with prolonged exposure to high temperatures, chain scission becomes the dominant pathway. nih.govmdpi.com

Chain scission is the process where the main polymer chain is broken, resulting in smaller polymer fragments and a rapid decrease in average molecular weight. nih.govmdpi.comnih.gov This process can occur randomly along the polymer backbone. nih.gov For polyamides, a primary point of cleavage is the C-N bond within the amide group. nist.gov The degradation can proceed through several pathways:

Random Chain Fission: The polymer backbone breaks at random points, creating large macroradicals and leading to a swift reduction in molecular mass. nih.gov

End-chain β-scission: Monomer units are sequentially split off from the chain ends, which causes a much slower decrease in the average molecular mass during the initial stages of degradation. nih.gov

Hydrogen Abstraction: This process generates a mid-chain radical, which makes the polymer chain more susceptible to further degradation reactions. nih.gov

As degradation progresses, crosslinking can lead to the formation of a char residue. sci-hub.box The occurrence of crosslinking can be inferred from a loss of solubility and a reduction in the material's crystallinity as the ordered structure is disrupted. sci-hub.box

The kinetics of thermal degradation are essential for predicting the long-term stability and service life of polymeric materials. Kinetic parameters, such as activation energy (Ea), are often calculated from thermogravimetric analysis (TGA) data. researchgate.netnih.gov Isoconversional methods are commonly used to determine the activation energy as a function of the extent of conversion. researchgate.net

For polyamides, the activation energy varies depending on the stage of degradation. In the initial phase, corresponding to about 5-10% weight loss, the activation energy for the breakdown of the polymer network is in the range of 90 to 175 kJ/mol. nih.govmdpi.com As the temperature increases and degradation progresses, the activation energy can rise to around 300 kJ/mol, which is associated with the further scission of the polyamide backbone. researchgate.netnih.gov

Arrhenius-type models are frequently developed from accelerated aging tests to predict long-term performance at lower operating temperatures. nih.govpreprints.org A study on a Polyamide 6,6 composite, for instance, derived an Arrhenius model with an activation energy of 93 kJ/mol to predict its service life. nih.govpreprints.org Kinetic models have also been developed that consider the coupled effects of environmental factors, such as the presence of oxygen, which can significantly influence degradation rates. astm.org

| Polyamide Type | Degradation Stage | Activation Energy (Ea) Range (kJ/mol) | Reference |

|---|---|---|---|

| General Polyamides | Initial (5-10% weight loss) | 90 - 175 | nih.govmdpi.com |

| General Polyamides | Advanced | ~300 | researchgate.netnih.gov |

| Polyamide 6,6 Composite | Overall (Arrhenius Model) | 93 | nih.govpreprints.org |

The analysis of volatile products evolved during thermal degradation provides insight into the specific chemical reactions occurring. Techniques like pyrolysis-gas chromatography (Py-GC) and thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are used for this purpose. researchgate.netresearchgate.net

The thermal decomposition of aliphatic polyamides generates a range of volatile products. The primary products often include carbon monoxide (CO), carbon dioxide (CO2), water (H2O), ammonia (B1221849) (NH3), and various hydrocarbons. researchgate.netnist.gov In the case of specific polyamides like PA 6, the cyclic monomer ε-caprolactam is a major degradation product formed through "back-biting" or "end-biting" mechanisms. sci-hub.boxresearchgate.netmdpi.com For Polyamide 6/12, the degradation products would be expected to be a mixture related to its constituent monomers. Studies on PA 612 have confirmed the release of inorganic gases and hydrocarbons. researchgate.net

| Product Category | Specific Compounds | Reference |

|---|---|---|

| Inorganic Gases | Water (H₂O), Carbon Dioxide (CO₂), Carbon Monoxide (CO), Ammonia (NH₃) | researchgate.netnist.gov |

| Hydrocarbons | Alkanes, Alkenes | researchgate.net |

| Cyclic Compounds | Cyclic monomers (e.g., ε-caprolactam from PA 6), Cyclopentanone (from PA 6,6) | researchgate.netsci-hub.box |

Hydrolytic Degradation Mechanisms of Polyamide 6/12

Hydrolytic degradation occurs when water molecules chemically react with the polymer, causing chain scission. mdpi.com Polyamides are particularly susceptible to this process due to the presence of hydrolyzable amide groups in their backbone. nih.gov This mechanism is a significant concern for components used in humid environments or in direct contact with water. mdpi.com

Polyamides are hydrophilic because the amide groups can form hydrogen bonds with water molecules. nih.govresearchgate.net This leads to the absorption of water from the environment. The amount of water absorbed depends on the specific type of polyamide, humidity, and temperature. Polyamide 6/12, with its longer hydrocarbon segments from the dodecanedioic acid monomer, generally absorbs less moisture than PA 6 or PA 66.

The absorbed water molecules have two primary effects:

Plasticization: Water molecules position themselves between polymer chains, disrupting the intermolecular hydrogen bonds. This increases the mobility of the polymer chains, leading to a plasticizing effect. ifremer.fr Plasticization results in a decrease in the glass transition temperature (Tg), a reduction in stiffness (modulus), and a lower yield stress. ifremer.fr

Hydrolysis: Water molecules directly attack the carbonyl carbon of the amide group, leading to the cleavage of the amide bond. mdpi.comifremer.fr This chain scission reaction produces a new amine and a carboxylic acid end group for each broken link, resulting in a decrease in the polymer's average molecular weight. mdpi.comifremer.fr This reduction in molecular weight leads to a deterioration of mechanical properties, such as strength and toughness, and can ultimately cause embrittlement. mdpi.com The rate of hydrolysis is significantly influenced by temperature, pH, and the concentration of water within the polymer matrix. nih.gov

To assess the long-term performance of Polyamide 6/12 in humid environments, accelerated degradation studies are conducted under hydrothermal conditions, which involve exposure to water at elevated temperatures. mdpi.compreprints.org These tests simulate long-term service conditions in a much shorter timeframe, allowing for the development of lifetime prediction models. preprints.org

During hydrothermal aging, the combined effects of heat and moisture significantly accelerate the rate of hydrolytic chain scission. mdpi.com Studies on various polyamides show a much faster drop in molecular weight when aged in hot water compared to aging in dry hot air at the same temperature, demonstrating the critical role of water in the degradation process. mdpi.com For example, degrading PA 6 in oxygenated hot water at 80°C was found to be 80 times faster than pure hydrolysis in deoxygenated water. mdpi.com The degradation process leads to a decrease in mechanical properties and an increase in crystallinity, as the shorter, more mobile chains resulting from scission can reorganize into crystalline structures (a process known as chemi-crystallization). mdpi.commdpi.com

Oxidative Degradation Pathways in Polyamide 6/12

The oxidative degradation of polyamides, including Nylon 6/12, is a complex process initiated by the formation of free radicals on the polymer backbone, a process often referred to as autoxidation. This degradation is accelerated by factors such as heat, UV radiation, and the presence of residual metal catalysts. The primary site for oxidative attack in aliphatic polyamides is the methylene (B1212753) group (CH₂) adjacent to the nitrogen atom in the amide linkage, as the C-H bond in this position is particularly susceptible to oxidation.

The generally accepted mechanism for the thermo-oxidative degradation of polyamides proceeds through a radical chain reaction involving initiation, propagation, and termination steps:

Initiation: Free radicals (R•) are formed on the polymer chain through the abstraction of a hydrogen atom from the methylene group alpha to the amide nitrogen. This can be initiated by heat or light.

Polymer-H → R• + H•

Propagation: The polymer radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•).

R• + O₂ → ROO•

This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (ROOH) and a new polymer radical. This creates a self-propagating cycle of degradation.

ROO• + Polymer-H → ROOH + R•

Chain Branching: The hydroperoxides formed during propagation are unstable and can decompose, particularly at elevated temperatures, into alkoxy (RO•) and hydroxyl (•OH) radicals. This decomposition is a critical step as it leads to a cascade of further reactions, significantly accelerating the degradation process.

ROOH → RO• + •OH

Termination: The radical chain reactions are eventually terminated by the combination of two radicals.

R• + R• → R-R (crosslinking)

ROO• + ROO• → Non-radical products + O₂

This oxidative process leads to several detrimental changes in the polymer's structure and properties. Chain scission, the breaking of the main polymer chain, results in a decrease in molecular weight, leading to a reduction in mechanical properties like tensile strength and impact resistance. rsc.org Crosslinking can also occur, which may initially increase stiffness but ultimately leads to embrittlement.

The formation of various oxidation products, such as aldehydes, ketones, and carboxylic acids, is a hallmark of this degradation pathway. researchgate.net The accumulation of these carbonyl and hydroxyl groups can be detected using techniques like Fourier Transform Infrared (FTIR) spectroscopy. rsc.org These chemical changes often result in discoloration, typically yellowing, of the material. researchgate.net The formation of imide groups from the oxidation of the methylene carbon adjacent to the amide nitrogen is a key degradation pathway in polyamides. bham.ac.uk

While the general mechanism is widely accepted for polyamides, the specific rates and products can be influenced by the length of the methylene segments in the polymer chain. In this compound, the longer dodecamethylene diamine segment may influence the diffusion of oxygen and the localization of oxidative attack compared to polyamides with shorter diamine segments.

Radiation-Induced Degradation of Polyamide 6/12

Exposure to high-energy radiation, such as gamma (γ) rays, is another significant cause of degradation in Polyamide 6/12. This type of degradation is particularly relevant in applications where the material is used in radiation environments, such as in medical device sterilization or nuclear facilities. The interaction of high-energy photons with the polymer generates a variety of reactive species, including free radicals, which initiate chemical changes.

The primary effect of gamma irradiation on polyamides is the homolytic cleavage of covalent bonds, particularly C-H and C-N bonds, leading to the formation of macro-radicals on the polymer chain. These radicals can then participate in a variety of reactions, including chain scission, crosslinking, and oxidation (if oxygen is present).

Gamma irradiation is known to induce both chain scission and crosslinking in polyamides, with the dominant effect depending on the specific type of polyamide, the radiation dose, and the presence of oxygen. For Polyamide 6/12, irradiation leads to the cleavage of the polymer chains, resulting in a decrease in the average molecular weight.

The formation of free radicals at the methylene group adjacent to the amide nitrogen is a primary initiation step. Subsequent reactions of these radicals can lead to the breaking of the polymer backbone. This chain scission process results in the formation of lower molecular weight fragments, including oligomers and monomers. The generation of these shorter chains directly impacts the material's mechanical integrity, often causing a reduction in toughness and an increase in brittleness. The presence of oxygen during irradiation can exacerbate chain scission, as it leads to the formation of peroxy radicals and subsequent oxidative degradation pathways, which are highly efficient at breaking polymer chains.

Polyamide 6/12, like other semi-crystalline polymers, consists of ordered crystalline domains and disordered amorphous domains. High-energy radiation can induce significant changes in this morphology. The amorphous regions are generally more susceptible to radiation-induced damage than the crystalline regions. This is because the polymer chains in the amorphous phase have greater mobility and are more accessible to reactive species like oxygen.

Long-Term Stability Assessment in Diverse Environmental Conditions

The long-term stability of Polyamide 6/12 is a critical factor for its application in various environments where it may be exposed to a combination of heat, humidity, UV radiation, and chemical agents. The degradation mechanisms under these conditions are often complex and synergistic.

Hydrolytic Degradation: Polyamides are susceptible to hydrolysis, which is the cleavage of the amide bond by water. This process is accelerated by elevated temperatures and the presence of acidic or basic conditions. Although this compound has a lower water absorption rate compared to polyamides like Nylon 6 or Nylon 6/6 due to its long hydrocarbon segments, prolonged exposure to moisture, especially at high temperatures, can still lead to a significant reduction in molecular weight and mechanical properties. bham.ac.uk

UV Degradation: Exposure to ultraviolet (UV) radiation, particularly in outdoor applications, can initiate photo-oxidative degradation. The mechanism is similar to thermal oxidation but is initiated by the absorption of UV photons. acs.org This leads to the formation of free radicals and subsequent chain scission and crosslinking, resulting in surface crazing, discoloration, and embrittlement.

Thermal-Oxidative Aging: As discussed previously, long-term exposure to elevated temperatures in the presence of oxygen is a primary cause of degradation. Over time, this leads to a progressive decline in mechanical properties. Studies on other polyamides have shown a clear embrittlement transition at elevated temperatures, with significant drops in tensile elongation and impact strength. researchgate.net

Table of Research Findings on Polyamide Degradation

| Degradation Type | Key Findings | Affected Properties |

| Oxidative Degradation | Primarily attacks the CH₂ group next to the amide nitrogen. Proceeds via a free-radical chain reaction involving hydroperoxide formation and decomposition. bham.ac.uk | Reduced molecular weight, decreased tensile strength, embrittlement, yellowing. rsc.org |

| Gamma Irradiation | Causes chain scission and crosslinking through the formation of macro-radicals. Damage is more pronounced in amorphous regions. | Altered molecular weight, changes in crystallinity, reduced mechanical integrity. |

| Hydrolytic Degradation | Cleavage of amide bonds by water, accelerated by heat. PA 6/12 has lower susceptibility than PA6/66. bham.ac.uk | Decreased molecular weight, loss of strength. |

| UV Degradation | Photo-oxidation initiated by UV absorption, leading to surface degradation. acs.org | Surface cracking, discoloration, embrittlement. |

Polymer Modification and Composite Architectures of Polyamide 6/12

Blending Strategies for Polyamide 6/12 Systems

Blending PA 6/12 with other polymers is an effective and economical method to develop new materials with synergistic properties. The selection of the blending partner and the control of the blend’s morphology are critical to achieving the desired performance characteristics. The use of polymeric blends can significantly broaden the range of structures and properties available for various processing techniques. researchgate.net

The performance of a polymer blend is largely dictated by the compatibility between its constituent polymers. Due to differences in chemical structure and polarity, most polymer pairs are immiscible, leading to blends with poor interfacial adhesion and, consequently, inferior mechanical properties. researchgate.net In polyamide blends, the presence of polar amide groups allows for potential interactions, but differences in the length of methylene (B1212753) (CH2) groups, as seen between PA6 and PA12 units within the PA 6/12 copolymer, result in varying degrees of attraction forces and can lead to immiscibility with other polymers. academicjournals.org

The morphology of a polymer blend refers to the physical structure and spatial distribution of its constituent phases. The evolution of this morphology during processing, such as melt mixing, determines the final properties of the material. kpi.ua In immiscible blends, common morphologies include "sea-island" structures, where one polymer forms discrete droplets (the island) within a continuous matrix of the other (the sea), or co-continuous structures, where both phases form interpenetrating networks. researchgate.net

The final morphology is influenced by several factors, including the blend composition, the viscosity ratio of the components, and the processing conditions. kpi.ua

Blend Composition : Typically, the major component forms the continuous phase (matrix), while the minor component forms the dispersed phase. kpi.ua

Viscosity Ratio : The component with the lower viscosity tends to encapsulate the more viscous component, thus forming the matrix. kpi.ua

Compatibilization : The addition of a compatibilizer reduces interfacial tension, which inhibits the coalescence of dispersed droplets and leads to a finer, more stable morphology with smaller particle sizes. researchgate.net

For example, in uncompatibilized blends of PA12 and polypropylene (PP), an unstable two-phase morphology is observed due to high interfacial tension. researchgate.net As the concentration of the dispersed phase increases, so does the incompatibility. researchgate.net The introduction of a compatibilizer can stabilize this morphology. researchgate.net Studies on PA6/PA12 blends have shown that the resulting microstructures can be heterogeneous, featuring both co-continuous and dispersed phases depending on the relative quantities of each polyamide. researchgate.net

Table 1: Factors Influencing Morphological Evolution in Polyamide Blends

| Factor | Effect on Morphology | Outcome |

| Blend Ratio | The polymer present in the higher concentration typically forms the continuous matrix phase. | Determines whether the morphology is dispersed or potentially co-continuous near a 50/50 ratio. |

| Viscosity Ratio | The lower viscosity component tends to form the continuous phase, encapsulating the higher viscosity component. | Influences phase inversion and the final state of dispersion. kpi.ua |

| Interfacial Tension | High tension promotes droplet coalescence and phase separation, leading to coarse and unstable morphologies. | Results in poor mechanical properties due to weak interfacial adhesion. researchgate.net |

| Compatibilizer | Reduces interfacial tension, promotes adhesion, and suppresses coalescence. | Leads to finer, more stable dispersion of phases and improved mechanical properties. researchgate.net |

Development of Polyamide 6/12 Nanocomposites

The incorporation of nanoscale fillers into a PA 6/12 matrix is a modern strategy to create high-performance nanocomposites. These materials can exhibit significant improvements in mechanical, thermal, and barrier properties compared to the neat polymer, even at very low filler concentrations. researchgate.netmdpi.com The key to these enhancements lies in the high surface area of the nanofillers and the strong interfacial interactions with the polymer matrix. nih.gov

A variety of nanofillers can be incorporated into polyamide matrices, including layered silicates (nanoclays like montmorillonite), carbon nanotubes (CNTs), graphene nanoplatelets (GnPs), and inorganic nanoparticles such as calcium oxide (CaO). mdpi.commdpi.comekb.egsemanticscholar.org The method of incorporation is critical to achieving a high degree of dispersion and avoiding the formation of agglomerates, which can act as stress concentrators and degrade material properties. semanticscholar.org

Common methods for preparing polymer nanocomposites include:

Melt Intercalation : This is a widely used, economical, and environmentally friendly method where the nanofiller is directly mixed with the molten polymer in an extruder. ekb.eg Shear forces during extrusion help to break down filler agglomerates and disperse the nanoparticles throughout the matrix. ipfdd.de

In Situ Polymerization : In this technique, the nanofiller is dispersed within the liquid monomer before the polymerization process is initiated. As the polymer chains grow, they can intercalate between or exfoliate the filler layers, often resulting in a very fine level of dispersion. ekb.egsemanticscholar.org

Solution Mixing : This involves dissolving the polymer in a suitable solvent and dispersing the nanofiller in the solution, followed by removal of the solvent. ekb.eg

The quality of dispersion, which can range from large agglomerates to intercalated or fully exfoliated structures (especially for layered silicates), is typically analyzed using techniques such as Transmission Electron Microscopy (TEM) for direct visualization and X-ray Diffraction (XRD) to measure changes in the spacing between silicate layers. tandfonline.com

In polyamide nanocomposites, the polar amide groups are capable of forming hydrogen bonds with functional groups on the surface of the nanofillers. nih.gov For example, strong hydrogen bonding can occur between PA6 and cellulose nanofibers (CNFs), leading to good interfacial adhesion without the need for compatibilizers. nih.gov Similarly, in clay-based nanocomposites, interactions between the polyamide and the silicate layers are crucial. tandfonline.com Often, the clay is organically modified with surfactants to improve its compatibility with the polymer matrix and promote the formation of exfoliated structures where individual silicate layers are dispersed throughout the polymer. researchgate.net The surfactant can enhance interfacial interactions by forming hydrogen bonds with both the clay surface and the polyamide chains. researchgate.net

Graft Copolymerization on Polyamide 6/12 Substrates

Graft copolymerization is a versatile surface modification technique used to covalently attach new polymer chains (grafts) onto the main polymer backbone (substrate). ichtj.waw.pl This method allows for the modification of surface properties such as hydrophilicity, dyeability, and adhesion, without altering the bulk properties of the PA 6/12 substrate. researchgate.netmdpi.com

The process is typically initiated by creating active sites, usually free radicals, on the polymer backbone. These active sites then react with vinyl or acrylic monomers, initiating a polymerization reaction that forms the grafted side chains. ichtj.waw.plscholarsresearchlibrary.com A common method for generating these active sites is through high-energy radiation, such as gamma rays or electron beams. ichtj.waw.pl

Radiation-induced grafting can be performed via two main approaches:

Mutual Method : The polyamide substrate is irradiated while in direct contact with the monomer (in bulk, solution, or vapor phase). ichtj.waw.pl

Pre-irradiation Method : The polyamide substrate is irradiated first in an inert atmosphere or in the presence of air to generate trapped radicals or hydroperoxides, respectively. The irradiated substrate is then brought into contact with the monomer, and the grafting reaction is initiated, often with the application of heat. ichtj.waw.plmdpi.com

This technique has been used to graft various monomers, such as acrylic acid, N-vinylpyrrolidone, or styrene, onto polyamide surfaces to improve properties like moisture regain and electrostatic dissipation. researchgate.netmit.edu

Radiation-Induced Grafting Techniques

Radiation-induced grafting (RIG) is a versatile and effective method for modifying the surface properties of polymers without altering their bulk characteristics. ichtj.waw.pl This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create active radical sites on the polymer backbone. ichtj.waw.pl These sites then initiate the polymerization of a chosen monomer, resulting in new polymer chains being covalently bonded, or "grafted," onto the original polymer substrate. For polyamides like Nylon 6, which shares chemical similarities with Nylon 6/12, this method has been explored to introduce new functionalities. jst.go.jpresearchgate.netscirp.org

The primary methods for radiation-induced grafting are the mutual (or simultaneous) method and the pre-irradiation method. ichtj.waw.pl

Mutual/Simultaneous Method: In this technique, the polymer substrate is irradiated while fully immersed in a solution containing the monomer. The radiation simultaneously creates radicals on both the polymer backbone and the monomer, leading to both grafting and the formation of homopolymers (polymers of the monomer alone). The efficiency of this process can be influenced by factors such as the type of solvent, monomer concentration, radiation dose, and dose rate. jst.go.jp

Pre-irradiation Method: This two-step process involves irradiating the polymer backbone first, typically in an inert atmosphere or vacuum, to generate and trap free radicals. researchgate.nettaylors.edu.my Subsequently, the irradiated polymer is brought into contact with the monomer solution, initiating the grafting process. This method is often preferred as it significantly reduces the formation of unwanted homopolymers. The degree of grafting can be controlled by adjusting parameters like the total radiation dose, monomer concentration, reaction temperature, and time. researchgate.net

The choice of monomer is critical as it determines the final properties of the modified polyamide. For instance, grafting acrylic acid can enhance dyeability and moisture regain, while grafting vinylbenzyl chloride can introduce sites for further chemical modifications. researchgate.netscirp.orgtaylors.edu.my

Characterization of Grafted Polymer Structures

Confirming the successful grafting of new polymer chains onto the Polyamide 6/12 backbone and understanding the resulting structural changes requires a suite of analytical techniques. mdpi.com These methods can be classified as direct, for identifying chemical changes, or indirect, for observing changes in physical properties. mdpi.com

Key Characterization Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a primary tool used to provide direct evidence of grafting. By comparing the spectra of the original and grafted polymers, the appearance of new absorption bands corresponding to the functional groups of the grafted monomer confirms the modification. researchgate.nettaylors.edu.myscholarsresearchlibrary.com

Scanning Electron Microscopy (SEM): SEM is used to investigate morphological changes on the surface of the polymer fibers or films after grafting. It can reveal changes in surface texture and roughness, providing visual evidence of the grafted layer. researchgate.nettaylors.edu.my

Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer. Successful grafting often alters the degradation profile of the material. TGA can show changes in decomposition temperatures, which indicates a modification of the polymer's thermal properties. researchgate.netscholarsresearchlibrary.commdpi.com

Differential Scanning Calorimetry (DSC): DSC is employed to analyze the thermal transitions of the polymer, such as the melting temperature (Tm) and glass transition temperature (Tg). These properties can be affected by the presence of grafted chains, which may disrupt the crystalline structure of the polyamide. researchgate.netscholarsresearchlibrary.commdpi.com

X-ray Diffraction (XRD): XRD analysis provides information about the crystalline structure of the polymer. The grafting process can influence the degree of crystallinity of the polyamide matrix, which can be quantified by observing changes in the diffraction patterns. researchgate.netscholarsresearchlibrary.com

These techniques collectively provide a comprehensive understanding of the chemical, morphological, thermal, and structural modifications resulting from the grafting process.

Reinforcement Methodologies for Polyamide 6/12 Matrices

To enhance the mechanical and thermal properties of Polyamide 6/12 for more demanding applications, various reinforcement materials can be incorporated into the polymer matrix to create composite materials. The selection of the reinforcement type, its concentration, and its interaction with the PA 6/12 matrix are crucial for achieving the desired performance characteristics. mdpi.comsemanticscholar.org

Common reinforcement strategies for polyamides include the use of fibers and particulate fillers.

Fiber Reinforcements: Glass fibers and carbon fibers are widely used to significantly improve the tensile strength, stiffness (modulus), and heat distortion temperature of polyamides. mdpi.comazom.commdpi.com The fibers act as the primary load-bearing component in the composite. The effectiveness of the reinforcement depends on factors like fiber length, orientation, and the quality of the interfacial adhesion between the fiber and the polymer matrix. mdpi.com

Particulate/Mineral Fillers: Fillers such as talc, kaolin, mica, and calcium carbonate are often added to improve specific properties like stiffness, dimensional stability, and sometimes to reduce cost. semanticscholar.org These mineral fillers can increase the modulus of elasticity and, in some cases, the tensile strength, although they can also lead to a reduction in ductility and impact strength. semanticscholar.org

The incorporation of these reinforcements transforms Polyamide 6/12 into a high-performance engineering thermoplastic suitable for precision parts that require high strength and rigidity. azom.com

The table below details the mechanical, thermal, and physical properties of a Polyamide 6/12 composite reinforced with 30% glass fiber.

| Property | Value | Unit |

|---|---|---|

| Density | 1.36 | g/cm³ |

| Tensile Modulus | 9000 | MPa |

| Tensile Strength | 160 | MPa |

| Elongation at Break | 3 | % |

| Flexural Modulus | 8000 | MPa |

| Flexural Strength | 240 | MPa |

| Notched Izod Impact | 12 | kJ/m² |

| Heat Deflection Temperature (at 1.8 MPa) | 200 | °C |

| Mould Shrinkage (Flow) | 0.2 - 0.5 | % |

| Mould Shrinkage (Transverse) | 0.7 - 1.1 | % |

Data sourced from AZoM material properties data for Polyamide 6/12 with 30% Glass Fibre Reinforcement. azom.com

Advanced Characterization Methodologies in Polyamide 6/12 Research

Spectroscopic Analyses

Spectroscopy serves as a fundamental tool for probing the molecular structure of PA 6/12. Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the chemical bonding and structural arrangement of the polymer chains.

FTIR spectroscopy is a powerful and rapid technique for the identification and quality control of polyamides. syntechinnovation.com It provides information about the chemical structure by detecting the characteristic vibrations of molecular bonds. syntechinnovation.comyoutube.com For Polyamide 6/12, the FTIR spectrum is characterized by specific absorption bands corresponding to the amide linkages and the aliphatic methylene (B1212753) (-CH₂) segments.

Key characteristic absorption bands for polyamides include:

N-H stretching: Typically observed around 3300 cm⁻¹, indicative of the hydrogen-bonded N-H groups in the amide linkages. researchgate.net

C-H stretching: Bands appearing around 2933 cm⁻¹ and 2860 cm⁻¹ are assigned to the stretching vibrations of the methylene groups in the polymer backbone. researchgate.net

Amide I (C=O stretching): A strong absorption peak around 1630-1640 cm⁻¹ is characteristic of the carbonyl stretching vibration in the amide group. researchgate.netnih.gov

Amide II (N-H bending and C-N stretching): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is typically found around 1540 cm⁻¹. researchgate.netnih.gov

FTIR is also highly effective in monitoring the degradation of PA 6/12. Thermo-oxidative or photo-oxidative degradation leads to chemical changes in the polymer, which can be tracked by the appearance of new absorption bands. researchgate.netmdpi.com The primary degradation pathway often involves the oxidation of the methylene carbon atom adjacent to the amide nitrogen, resulting in the formation of imide groups. mdpi.com This process can be followed by chain scission. mdpi.com The build-up of carbonyl-containing degradation products, such as carboxylic acids and ketones, can be observed in the spectral region of 1700-1780 cm⁻¹. researchgate.net A slight increase in amino groups may also be detected in the 3300 cm⁻¹ region during thermal degradation. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Polyamide Analysis

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | ~3300 | Amide group hydrogen bonding |

| C-H Stretch | ~2850-2950 | Aliphatic backbone |

| Amide I (C=O Stretch) | ~1630-1640 | Carbonyl in amide linkage |

| Amide II (N-H Bend, C-N Stretch) | ~1540 | Amide linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of polymers. dokumen.pub Solution ¹³C NMR spectroscopy, in particular, provides well-resolved spectra for various polyamides, allowing for the complete assignment of all major backbone peaks. usm.edubohrium.com This technique can be used to distinguish between different types of nylons based on unique chemical shifts. usm.edubohrium.com

For Polyamide 6/12, ¹³C NMR can be used to:

Identify and assign specific carbon environments within the repeating units originating from both the ε-caprolactam and laurolactam (B145868) monomers.

Quantify copolymer composition by integrating the signals corresponding to each monomer unit. usm.edubohrium.com

Characterize end-groups , such as acid and amine end-groups, which appear as low-intensity peaks. usm.edubohrium.com

Determine the content of cis and trans amide conformers. researchgate.net

Calculate number average molecular weight. usm.edubohrium.com

The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing a detailed fingerprint of the polymer's microstructure. researchgate.net Solid-state NMR can also be employed to study the structure and dynamics of PA 6/12 in its solid form, providing insights into chain mobility and morphology in different phases. nih.gov

Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Polyamides

| Carbon Type | Approximate Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Methylene adjacent to Nitrogen (α-NH) | 35 - 45 |

| Methylene adjacent to Carbonyl (α-CO) | 30 - 40 |

Diffraction Techniques

Diffraction techniques are essential for investigating the solid-state morphology of semi-crystalline polymers like PA 6/12. They provide information on the arrangement of polymer chains in both crystalline and amorphous domains.

Wide-Angle X-ray Diffraction (WAXD) is the primary technique used to determine the crystalline structure of polymers. kpi.ua Polyamides are known for their polymorphism, meaning they can exist in different crystalline forms, most commonly the α and γ forms. nih.govpku.edu.cntue.nl These forms differ in their chain conformations and hydrogen-bonding arrangements. pku.edu.cn

The WAXD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad amorphous halo. researchgate.net The positions and intensities of the diffraction peaks are characteristic of the specific crystal lattice.

The α-form is a thermodynamically stable monoclinic structure with hydrogen bonds formed between antiparallel chains. kpi.uapku.edu.cn

The γ-form is a metastable monoclinic (or pseudohexagonal) structure where hydrogen bonds are formed between parallel chains. nih.govpku.edu.cn

By analyzing the WAXD patterns, researchers can identify the polymorphic form present in a PA 6/12 sample, calculate the degree of crystallinity, and determine crystallite size. tue.nlresearchgate.net For instance, the γ-form of nylon 6 shows characteristic diffraction peaks at d-spacings of approximately 0.790 nm and 0.421 nm, while the α-form exhibits peaks at around 0.442 nm and 0.369 nm. nih.gov The transformation between these crystalline forms due to thermal treatment or mechanical stress can also be monitored using WAXD. nih.gov

Table 3: WAXD Parameters for Common Nylon Crystal Forms

| Crystal Form | System | Key Diffraction Peaks (Illustrative d-spacing, nm) |

|---|---|---|

| α-form | Monoclinic | ~0.44, ~0.37 |

While WAXD probes the structure within the crystalline regions, Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100 nm. mdpi.com In semi-crystalline polymers like PA 6/12, SAXS is used to characterize the lamellar morphology, which consists of alternating crystalline and amorphous layers. mdpi.comspectroscopyonline.com

The SAXS pattern of a semi-crystalline polymer often shows a diffraction peak at a small scattering angle, which corresponds to the "long period" or lamellar repeat distance. researchgate.netmdpi.comspectroscopyonline.com This distance is the sum of the average thicknesses of one crystalline lamella and one amorphous layer. Analysis of the SAXS data can provide quantitative information on:

Lamellar spacing (long period). scispace.com

The thickness of the crystalline and amorphous regions.

The size and shape of the lamellar stacks. scispace.com

These morphological parameters are crucial as they significantly influence the mechanical properties of the material. The SAXS technique can be used to study how processing conditions, such as drawing and annealing, affect the lamellar structure. researchgate.netscispace.com

Small-Angle Neutron Scattering (SANS) is a powerful technique that provides structural information on a similar length scale to SAXS. nih.govepj-conferences.org A key advantage of SANS in polymer science is the ability to use isotopic substitution, particularly replacing hydrogen (H) with deuterium (D), to generate scattering contrast. nih.govepj-conferences.org

In the study of PA 6/12, SANS is particularly useful for investigating the diffusion of solvents into the polymer's morphology. researchwithrutgers.com By using deuterated solvents, such as D₂O, the solvent molecules preferentially diffuse into the amorphous regions between the crystalline lamellae. researchwithrutgers.com This enhances the scattering contrast between the crystalline and amorphous domains, making the lamellar structure more visible to neutrons. researchwithrutgers.comresearchgate.net

SANS experiments on solvent-swollen polyamides can be used to:

Analyze the distribution of the solvent within the amorphous regions, distinguishing between interlamellar spaces and areas outside the lamellar stacks. researchwithrutgers.com

Evaluate the thickness of the interlamellar amorphous regions. researchwithrutgers.com

Study structural changes induced by the solvent at different temperatures. researchwithrutgers.com

This technique provides unique insights into the accessibility of the amorphous phase and its response to environmental factors. researchwithrutgers.com

Table 4: List of Compounds

| Compound Name |

|---|

| Polyamide 6/12 (PA 6/12) |

| ε-caprolactam |

| Laurolactam |

Microscopic Investigations

Microscopic techniques are indispensable for characterizing the multi-scale structure of Nylon 6/12, from its molecular arrangements to its macroscopic surface features. These methods provide critical insights into the material's morphology, which in turn governs its physical and mechanical properties.

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for examining the internal structure of this compound at the nanoscale. uq.edu.au By passing a beam of electrons through an ultra-thin specimen, TEM can reveal details about the crystalline and amorphous regions within the polymer.

In the study of polymer composites, TEM, in conjunction with techniques like electron energy loss spectroscopy (EELS), has been used to analyze the distribution and alignment of reinforcing agents, such as functionalized graphene oxide layers, within nanofibers. nih.gov For instance, in studies on Nylon 6 nanofibers, TEM has confirmed the exfoliation and dispersion of graphene oxide layers, with observations of single to few-layer sheets embedded within the polymer matrix. nih.gov Bright-field TEM imaging can distinguish the nanofibers from the surrounding medium, and selected area electron diffraction (SAED) patterns can provide information on the degree of crystallinity, often showing diffuse rings characteristic of a short-range order structure in the fibers. nih.gov

Detailed ultrastructural analysis using TEM can elucidate the morphology of different phases within this compound, such as the arrangement of crystalline lamellae and the intervening amorphous domains. This information is crucial for understanding how processing conditions and additives influence the final microstructure and, consequently, the material's performance.

Scanning Electron Microscopy (SEM) for Surface Morphology and Fracture Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and fracture surfaces of this compound. tsijournals.com This technique provides detailed three-dimensional images by scanning the surface with a focused beam of electrons.

Surface Morphology:

Fracture Analysis: